Ethyl pyridazine-3-carboxylate
CAS No.: 1126-10-9
Cat. No.: VC20980311
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1126-10-9 |
---|---|
Molecular Formula | C7H8N2O2 |
Molecular Weight | 152.15 g/mol |
IUPAC Name | ethyl pyridazine-3-carboxylate |
Standard InChI | InChI=1S/C7H8N2O2/c1-2-11-7(10)6-4-3-5-8-9-6/h3-5H,2H2,1H3 |
Standard InChI Key | LLLVOBWNRQYTKR-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN=CC=C1 |
Canonical SMILES | CCOC(=O)C1=NN=CC=C1 |
Chemical Structure and Properties
Ethyl pyridazine-3-carboxylate (also known as pyridazine-3-carboxylic acid ethyl ester) contains a six-membered pyridazine ring with two adjacent nitrogen atoms and an ethyl ester group at the 3-position. This compound represents a fundamental scaffold that can be modified to create various derivatives with enhanced properties and biological activities.
Physical and Chemical Properties
The physical and chemical properties of ethyl pyridazine-3-carboxylate are crucial for understanding its behavior in chemical reactions and biological systems. The table below summarizes the key properties of this compound:
Related Derivatives and Structural Analogs
Ethyl pyridazine-3-carboxylate serves as a parent compound for numerous derivatives with diverse substitution patterns. These derivatives often exhibit distinct chemical properties and biological activities compared to the parent compound.
Common Derivatives
Several important derivatives of ethyl pyridazine-3-carboxylate have been reported in the literature:
Synthesis Methods
The synthesis of ethyl pyridazine-3-carboxylate and its derivatives typically involves several key reactions and intermediates. Understanding these synthetic routes is essential for researchers seeking to develop new compounds based on this scaffold.
Direct Esterification
One common approach to synthesizing ethyl pyridazine-3-carboxylate involves the direct esterification of pyridazine-3-carboxylic acid with ethanol under acidic conditions, similar to Fischer esterification methods described for related compounds .
Functionalization of Derivatives
The search results reveal valuable information about the synthesis of related derivatives, which can inform approaches to the parent compound:
For example, ethyl 4,6-dichloropyrridazine-3-carboxylate is synthesized by treating 4,6-dihydroxypyridazine-3-carboxylate ethyl ester with phosphorus oxychloride:
"Add 4,6-dihydroxypyridazine-3-carboxylate ethyl ester (52-c, 3.6 g, 19.5 mmol) to phosphorus oxychloride (50 ml), raise the temperature to 100 degrees, stir after 3 hours, concentrated under reduced pressure, the residue was poured into 50 ml of water, and extracted with ethyl acetate... 4,6-dichloropyridazine-3-carboxylic acid ethyl ester (52-d, 2.8 g, 12.7 mmol, 65% yield) was obtained."
This reaction demonstrates the potential for functional group transformations on the pyridazine core, which can be applied to various synthetic strategies.
Biological and Pharmacological Activities
While the search results don't specifically address the biological activities of unsubstituted ethyl pyridazine-3-carboxylate, they provide valuable insights into the potential applications of its derivatives in medicinal chemistry.
Applications in Organic Synthesis
Ethyl pyridazine-3-carboxylate serves as a versatile building block in organic synthesis, particularly for the development of more complex heterocyclic compounds.
As a Synthetic Intermediate
The compound functions as a key intermediate in the synthesis of more complex pyridazine derivatives. The ester group can undergo various transformations:
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Hydrolysis to the corresponding carboxylic acid
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Amidation reactions to form amide derivatives
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Reduction to alcohol or aldehyde functionalities
The search results demonstrate the utility of such transformations: "Fischer esterification was then carried out for compound (4) through reflux with ethanol in the presence of sulphuric acid (catalytic amount) in order to afford the corresponding ester derivative (5)."
Nucleophilic Substitution Reactions
Structure-Activity Relationships
Understanding the relationship between structural modifications of ethyl pyridazine-3-carboxylate and the resulting biological activity is crucial for rational drug design.
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